molecular formula C20H22N2S B2719160 (Z)-N-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)-2-methylpropan-2-amine CAS No. 300570-96-1

(Z)-N-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)-2-methylpropan-2-amine

Cat. No.: B2719160
CAS No.: 300570-96-1
M. Wt: 322.47
InChI Key: XWSYFZNYGKYISB-VZCXRCSSSA-N
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Description

(Z)-N-(3-Benzyl-4-phenylthiazol-2(3H)-ylidene)-2-methylpropan-2-amine is a synthetic small molecule featuring a thiazole core, a privileged scaffold in medicinal chemistry and drug discovery. The thiazole ring is a versatile heterocycle found in a wide collection of molecules with significant biological activities . Its presence in compounds like the anticancer drug Dasatinib and the antimicrobial Sulfathiazole highlights its pharmaceutical relevance . This specific compound possesses a unique structure with benzyl and phenyl substituents, which may influence its electronic properties, lipophilicity, and interactions with biological targets. The (Z)-isomeric configuration around the imine group is a critical structural feature that can define its binding affinity and specificity. Researchers are investigating novel thiazole derivatives for a diverse spectrum of therapeutic potentials, including as antitumor, antimicrobial, and anti-inflammatory agents . This compound is intended for research and development purposes only, such as in high-throughput screening campaigns, target identification studies, and structure-activity relationship (SAR) investigations to develop new bioactive molecules. It is supplied as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

3-benzyl-N-tert-butyl-4-phenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2S/c1-20(2,3)21-19-22(14-16-10-6-4-7-11-16)18(15-23-19)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSYFZNYGKYISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=C1N(C(=CS1)C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)-2-methylpropan-2-amine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzyl and Phenyl Groups: The benzyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.

    Formation of the Ylidene Group: The ylidene group can be formed through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the benzyl group.

    Reduction: Reduction reactions can target the ylidene group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring or benzyl group.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted aromatic or thiazole derivatives.

Scientific Research Applications

Chemical Research Applications

In chemical research, (Z)-N-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)-2-methylpropan-2-amine serves as a valuable building block for synthesizing more complex molecules. Its unique structural features may facilitate the development of novel compounds with desired properties. The synthesis typically involves:

  • Formation of the Thiazole Ring: Achieved through methods such as the Hantzsch thiazole synthesis.
  • Introduction of Substituents: The benzyl and phenyl groups are introduced via Friedel-Crafts reactions.
  • Formation of the Ylidene Group: Typically achieved through a Wittig reaction.

These synthetic routes provide avenues for creating derivatives that can exhibit varied chemical behaviors useful in further research and applications.

Biological Research Applications

The biological activities of (Z)-N-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)-2-methylpropan-2-amine are of significant interest due to the known pharmacological properties of thiazole derivatives. Potential applications include:

  • Antimicrobial Activity: Thiazole compounds have demonstrated efficacy against various bacterial and fungal strains. This compound could be studied for its potential to inhibit microbial growth.
  • Anticancer Properties: Research into thiazole derivatives has suggested they may possess anticancer activity. This compound could be evaluated for its ability to affect cancer cell proliferation or induce apoptosis.

Case Studies

  • Antimicrobial Activity: A study focusing on thiazole derivatives found that modifications in the structure significantly impacted their antimicrobial efficacy against Escherichia coli and Staphylococcus aureus.
  • Anticancer Research: Investigations into similar thiazole compounds have revealed mechanisms of action involving cell cycle arrest and apoptosis induction in various cancer cell lines.

Medicinal Applications

In the medicinal field, (Z)-N-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)-2-methylpropan-2-amine could be explored for therapeutic applications due to its potential interactions with biological targets:

  • Drug Development: The compound's structure suggests it may interact with receptors or enzymes, making it a candidate for drug development targeting diseases such as cancer or infectious diseases.

Industrial Applications

The unique chemical properties of (Z)-N-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)-2-methylpropan-2-amine may also lend themselves to industrial applications:

  • Material Science: Its derivatives could be utilized in developing new materials, such as polymers or coatings, due to their stability and reactivity.

Data Summary Table

Application AreaPotential UsesKey Findings/Notes
Chemical ResearchBuilding block for complex moleculesValuable in organic synthesis
Biological ResearchAntimicrobial, anticancer activityDemonstrated efficacy against pathogens; potential anticancer properties
MedicinalDrug developmentPossible interactions with biological targets
IndustrialDevelopment of new materialsStability and reactivity make it suitable for coatings

Mechanism of Action

The mechanism of action of (Z)-N-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)-2-methylpropan-2-amine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing its biological and chemical behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogues in Thiazole and Thiadiazole Families

The provided evidence highlights several compounds with structural similarities, primarily differing in substituents or heterocyclic cores. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Features
(Z)-N-(3-Benzyl-4-phenylthiazol-2(3H)-ylidene)-2-methylpropan-2-amine Thiazole 3-benzyl, 4-phenyl, tert-butylamine C₂₀H₂₁N₃S 335.46 High lipophilicity due to aromatic groups.
(Z)-N-(3-Allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-2-methylpropan-2-amine Thiazole 3-allyl, 4-(4-chlorophenyl), tert-butylamine C₁₇H₁₈ClN₃S 331.86 Chlorophenyl group enhances polarity; allyl may increase reactivity.
N-[3-Methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO) Thiadiazole 3-methyl, 5-sulfo, acetamide C₅H₇N₃O₃S₂ 221.26 Chemically unstable sulfenic acid intermediate; forms futile cycles with glutathione.
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2b) Thiazole 4-(4-chlorophenyl), N,N-di(propynyl) C₁₅H₁₁ClN₂S 286.03 Propynyl groups confer rigidity; Cl substituent affects solubility.
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole 3-methylphenyl, dimethylamino-acryloyl C₂₁H₂₀N₄O₂S 392.48 Dual carbonyl groups (IR: 1690, 1638 cm⁻¹); higher molecular weight.
2.3 Spectroscopic and Analytical Data
  • IR Spectroscopy : Thiadiazole derivatives (e.g., 4g) exhibit strong C=O stretches (1690–1638 cm⁻¹) , whereas thiazoles like 2b show aromatic C-H stretches (~7.14–7.64 ppm in ¹H NMR) .
  • Mass Spectrometry :
    • Compound 2b : GC-MS m/z 286.03 (M⁺) .
    • 4g : MS m/z 392 (M⁺, 11%) with fragmentation patterns indicating loss of acetyl groups .
2.4 Stability and Reactivity
  • Thiadiazoles : MSO is prone to auto-oxidation, forming sulfenic acid intermediates that participate in glutathione-dependent futile cycles. This contrasts with thiazoles, which may exhibit greater stability due to fewer reactive sulfur oxidation states.
  • Chlorophenyl Substituents : Compounds like 2b and the allyl-chlorophenyl analogue may show enhanced metabolic resistance due to electron-withdrawing Cl groups.

Biological Activity

(Z)-N-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)-2-methylpropan-2-amine is a synthetic organic compound belonging to the thiazole family, characterized by its complex structure that includes a thiazole ring, a benzyl group, and a phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This can be achieved through methods such as the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
  • Introduction of Benzyl and Phenyl Groups : These groups are introduced via Friedel-Crafts reactions.
  • Formation of the Ylidene Group : This is often accomplished through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound .

The biological activity of (Z)-N-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)-2-methylpropan-2-amine is thought to involve interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering their activity and impacting metabolic pathways.
  • Receptor Modulation : It could interact with receptors, influencing signal transduction pathways.
  • Structural Interactions : The thiazole ring can participate in π-π interactions and hydrogen bonding, enhancing its binding affinity to biological macromolecules .

Biological Activity

Research indicates that compounds within the thiazole family exhibit diverse biological activities, including:

  • Anticancer Properties : Studies have shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to (Z)-N-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)-2-methylpropan-2-amine have demonstrated cytotoxic effects against human cancer cells such as MCF-7 and A549, with some derivatives showing IC50 values in low micromolar ranges .

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-71.35
Compound BA5490.73
Compound CHeLa0.37

Case Studies

  • Cytotoxicity Evaluation : A study evaluated several thiazole derivatives, including those structurally related to (Z)-N-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)-2-methylpropan-2-amine, against multiple cancer cell lines. The results indicated significant inhibition of cell growth, with some compounds inducing apoptosis in treated cells .
  • Mechanistic Insights : Another research effort focused on the mechanism by which these compounds exert their anticancer effects. It was found that certain derivatives could disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent cell death .

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